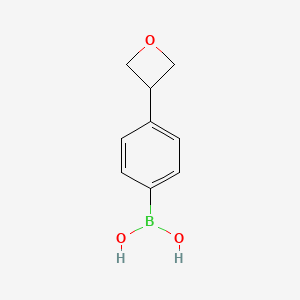

(4-(Oxetan-3-yl)phenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boronic acids are a class of compounds known for their versatility in organic synthesis and materials science. While the specific compound "(4-(Oxetan-3-yl)phenyl)boronic acid" is not directly mentioned in the provided papers, the general properties and reactivity of boronic acids can be inferred. Boronic acids are known to be crucial building blocks in the construction of complex molecular architectures, including macrocycles, cages, dendritic structures, and polymers . They are also used in catalysis, as seen in the example of 2,4-bis(trifluoromethyl)phenylboronic acid, which catalyzes the dehydrative amidation between carboxylic acids and amines .

Synthesis Analysis

The synthesis of boronic acids typically involves the use of organoborane precursors that undergo further functionalization. Although the papers provided do not detail the synthesis of this compound, they do suggest that boronic acids can be synthesized through various methods, including condensation reactions that can be reversible and used to create complex structures in a one-pot reaction from simple starting materials .

Molecular Structure Analysis

Boronic acids have unique structural features that allow them to participate in reversible condensation reactions. The structure of a boronic acid typically includes a trivalent boron atom connected to an organic substituent and two hydroxyl groups. The boron atom can form stable complexes with various substrates, including amines and carboxylic acids, which is a key aspect of their reactivity . The presence of ortho-substituents on the phenyl ring, as in the case of 2,4-bis(trifluoromethyl)phenylboronic acid, can influence the reactivity by preventing coordination to the boron atom, thus affecting the overall reaction rate .

Chemical Reactions Analysis

Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which is a fundamental property used in various chemical reactions. The papers highlight the use of boronic acids in catalysis, such as the dehydrative amidation reaction catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid . Additionally, boronic acids can react with N-heterocyclic carbenes to form adducts or deprotonate to afford anionic boranuidacarboxylic acids, as demonstrated by the reactions of a bulky m-terphenylboronic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure. The presence of the boron atom allows for the formation of hydrogen bonds, as seen in the bifurcated hydrogen-bond-stabilized boron analogues of carboxylic acids . These hydrogen bonds can significantly contribute to the stabilization of reactive boron-oxygen double bonds. Quantum-mechanical calculations have been used to explore the electronic properties of these bonds and the role of hydrogen bonding in the stability of boronic acid derivatives .

Wissenschaftliche Forschungsanwendungen

Fluorescence Sensing in Biological Applications

A novel application of boronic acid derivatives involves the development of sequential "on-off-on" fluorescence probes for detecting iron (Fe³⁺) and fluoride (F⁻) ions with high selectivity and sensitivity. This method, which utilizes a boronic acid derivative functionalized with a specific moiety, demonstrates significant potential for biological imaging and sensing. In living cells, such probes exhibit low cytotoxicity, enabling their use as bioimaging reagents to detect intracellular Fe³⁺ and F⁻, offering a promising tool for biological research and diagnostics (Selvaraj et al., 2019).

Optical Modulation and Sensing

Phenyl boronic acids have been integrated with polyethylene glycol-wrapped single-walled carbon nanotubes to quench near-infrared fluorescence in response to saccharide binding. This showcases the boronic acid's dual role in saccharide recognition and anchoring hydrophilic polymer backbones to hydrophobic surfaces, like carbon nanotubes. Such systems exhibit clear links between molecular structure and photoluminescence quantum yield, indicating potential applications in optical sensing and modulation (Mu et al., 2012).

Phosphorescent and Mechanoluminescent Materials Screening

Aryl boronic acids' cyclic-esterification with dihydric alcohols has been identified as a straightforward approach for creating organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This novel strategy enhances the optical properties of boronic acid derivatives, which can be utilized in the development of long-lived RTP emitters and bright ML dyes. The impact on molecular packing structures and intermolecular interactions indicates potential applications in organic electronics and luminescent materials (Zhang et al., 2018).

Antiviral Therapeutics Development

Phenylboronic-acid-modified nanoparticles have been explored for their biological and biomedical potential, including serving as antiviral inhibitors against Hepatitis C virus (HCV). This "proof-of-concept" study demonstrates the novel use of boronic acid-functionalized nanoparticles (or "borono-lectins") as potential therapeutic strategies for blocking viral entry, showcasing the versatility of boronic acid derivatives in medical applications (Khanal et al., 2013).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that boronic acids, including this compound, are often used in suzuki-miyaura (sm) cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and drug synthesis .

Mode of Action

In the context of SM cross-coupling reactions, (4-(Oxetan-3-yl)phenyl)boronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, a palladium catalyst forms a bond with an electrophilic organic group. In transmetalation, the organoboron compound (like our this compound) transfers its organic group to the palladium .

Biochemical Pathways

The compound’s role in sm cross-coupling reactions suggests it could influence pathways where carbon-carbon bond formation is crucial . This includes the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific molecules synthesized.

Pharmacokinetics

Its LogP values suggest it has balanced hydrophilic and lipophilic properties, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

As an organoboron reagent in sm cross-coupling reactions, it contributes to the formation of carbon-carbon bonds . This can result in the synthesis of complex organic molecules, which could have various effects at the molecular and cellular level depending on the specific molecules produced.

Action Environment

It is known that sm cross-coupling reactions, in which this compound participates, are generally environmentally benign and tolerant to various functional groups . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature, pH, and the presence of other functional groups .

Eigenschaften

IUPAC Name |

[4-(oxetan-3-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c11-10(12)9-3-1-7(2-4-9)8-5-13-6-8/h1-4,8,11-12H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYRTZYOUMVFDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2COC2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-methylpentanoic acid](/img/structure/B2522081.png)

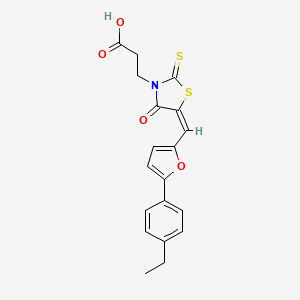

![2-[(3-chlorophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2522084.png)

![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B2522088.png)

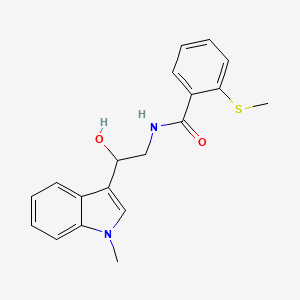

![N-(2-methylbenzo[d]thiazol-5-yl)-2-phenoxyethanesulfonamide](/img/structure/B2522089.png)

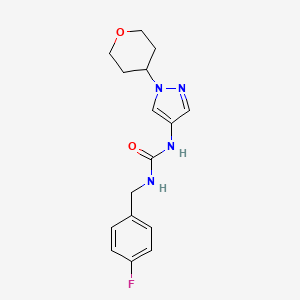

![Ethyl 3-[[[2-(4-fluorophenoxy)acetyl]amino]carbamoylamino]propanoate](/img/structure/B2522090.png)

![8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2522094.png)

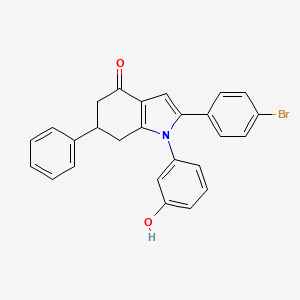

![N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2522098.png)